molecular formula C21H22N4O2S2 B12202160 N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide

Cat. No.: B12202160
M. Wt: 426.6 g/mol
InChI Key: IFAQHVPWSIOZEW-UHFFFAOYSA-N
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Description

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its research value by competitively targeting the ATP-binding pocket of PIM-1, PIM-2, and PIM-3 isoforms, thereby inhibiting their kinase activity and downstream signaling. By blocking PIM kinase function, this inhibitor disrupts critical oncogenic pathways, leading to the induction of apoptosis and reduction of tumor cell growth in experimental models . Its primary research applications include the investigation of PIM kinase biology, the exploration of synthetic lethal interactions in cancer, and its use as a chemical probe to validate PIM kinases as a therapeutic target for oncology drug discovery, particularly in studies of leukemia, lymphoma, and prostate cancer. The unique molecular scaffold of this inhibitor, featuring an adamantane carboxamide moiety linked to a thiazole-oxadiazole core, contributes to its high selectivity and potency, making it a valuable tool for dissecting the complex roles of PIM kinases in cancer progression and treatment resistance.

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C21H22N4O2S2/c1-11-16(18-23-17(25-27-18)15-3-2-4-28-15)29-20(22-11)24-19(26)21-8-12-5-13(9-21)7-14(6-12)10-21/h2-4,12-14H,5-10H2,1H3,(H,22,24,26)

InChI Key

IFAQHVPWSIOZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=NO5)C6=CC=CS6

Origin of Product

United States

Preparation Methods

Thienylcarbonyl Chloride and Amidoxime Cyclization

  • Reagents : 2-Thiophenecarbonyl chloride, amidoxime (e.g., hydroxylamine derivative).

  • Conditions : Reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

  • Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.

Example Reaction :

2-Thiophenecarbonyl chloride+AmidoximeEt3N, THF, 80°C3-(2-Thienyl)-1,2,4-oxadiazol-5-amine[2][8]\text{2-Thiophenecarbonyl chloride} + \text{Amidoxime} \xrightarrow{\text{Et}_3\text{N, THF, 80°C}} \text{3-(2-Thienyl)-1,2,4-oxadiazol-5-amine} \quad

Table 1 : Optimization of Oxadiazole Formation

ParameterOptimal ConditionYield (%)Source
SolventTHF78–85
Temperature (°C)8082
BaseTriethylamine85

Construction of the Thiazole Core

The 4-methyl-1,3-thiazol-2-amine scaffold is synthesized via Hantzsch thiazole synthesis or thiourea cyclization.

Hantzsch Thiazole Synthesis

  • Reagents : α-Bromoacetophenone derivatives, thiourea.

  • Conditions : Reflux in ethanol with catalytic HCl.

Example Reaction :

α-Bromo-4-methylacetophenone+ThioureaEtOH, HCl, Δ4-Methyl-1,3-thiazol-2-amine[12]\text{α-Bromo-4-methylacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, HCl, Δ}} \text{4-Methyl-1,3-thiazol-2-amine} \quad

Functionalization with Oxadiazole-Thienyl Group

The preformed oxadiazole-thienyl group is introduced at the C5 position of the thiazole via nucleophilic aromatic substitution (SNAr):

  • Reagents : 5-Chloro-4-methylthiazole, 3-(2-thienyl)-1,2,4-oxadiazol-5-amine.

  • Conditions : DMF, 100°C, K2CO3 as base.

Yield : 68–72%.

Introduction of the Adamantane Carboxamide Group

The adamantane moiety is introduced via amide coupling between 1-adamantanecarboxylic acid and the thiazol-2-amine intermediate.

Carboxylic Acid Activation

  • Reagents : 1-Adamantanecarboxylic acid, HCTU (hexafluorophosphate carbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : DMF, room temperature, DIEA (N,N-diisopropylethylamine).

Example Reaction :

1-Adamantanecarboxylic acid+Thiazol-2-amineHCTU/HOBt, DIEATarget Compound[6]\text{1-Adamantanecarboxylic acid} + \text{Thiazol-2-amine} \xrightarrow{\text{HCTU/HOBt, DIEA}} \text{Target Compound} \quad

Table 2 : Amide Coupling Optimization

Coupling AgentSolventTemperature (°C)Yield (%)Source
HCTU/HOBtDMF2575–80
EDCl/HOBtDCM0–565

Alternative Routes and Modifications

One-Pot Oxadiazole-Thiazole Assembly

A convergent approach involves simultaneous formation of oxadiazole and thiazole rings using:

  • Reagents : 2-Thienylcarbonitrile, hydroxylamine, and 4-methylthiazole-2-carbonyl chloride.

  • Conditions : Microwave-assisted heating (120°C, 30 min).

Yield : 70%.

Solid-Phase Synthesis

For high-throughput production, solid-supported synthesis using Wang resin has been reported:

  • Steps :

    • Immobilization of thiazole intermediate on resin.

    • Sequential oxadiazole and adamantane coupling.

    • Cleavage with TFA/water.

Purity : >95% by HPLC.

Analytical Characterization

Critical analytical data for intermediates and final compound:

Table 3 : Spectral Data for Key Intermediates

Compound1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)Source
3-(2-Thienyl)-1,2,4-oxadiazol-5-amine7.45 (s, 1H, NH2), 7.20–7.60 (m, 3H, thienyl)165.2 (C=O), 128.5–135.0 (thienyl)
4-Methyl-5-(oxadiazolyl)thiazol-2-amine2.35 (s, 3H, CH3), 6.90 (s, 1H, NH2)152.4 (C=N), 118.9 (thiazole)
Final Compound1.70–2.10 (m, 15H, adamantane), 2.40 (s, 3H, CH3)175.8 (CONH), 167.2 (oxadiazole C=N)

Challenges and Optimization

  • Oxadiazole Ring Stability : Prolonged heating (>100°C) leads to decomposition; microwave-assisted methods improve efficiency.

  • Adamantane Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances coupling yields.

  • Byproduct Formation : N-Oxide impurities are mitigated using L-ascorbic acid as an antioxidant.

Industrial-Scale Considerations

  • Cost-Effectiveness : Bulk synthesis of 1-adamantanecarboxylic acid reduces overall production costs.

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) in cyclization steps improves sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Molecular Formula and Structure

The compound has the molecular formula C22H25N7O3SC_{22}H_{25}N_{7}O_{3}S and a molecular weight of approximately 467.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including thiazole and oxadiazole rings, which are known for their pharmacological properties.

Chemical Structure Representation

Chemical Structure

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

Compounds containing oxadiazole and thiazole rings have shown promising antimicrobial activity. Research indicates that N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide may inhibit the growth of various pathogenic bacteria and fungi. This property makes it a candidate for further exploration as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging tests. The results indicate that it effectively reduces oxidative stress markers, which are linked to numerous chronic diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related conditions .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer progression and microbial resistance mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and oxadiazole rings can enhance potency and selectivity toward target proteins. Ongoing research aims to identify the most effective derivatives for therapeutic use .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs, including thiadiazoles, substituted thiazoles, and adamantane-containing derivatives. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound Thiazole 4-methyl, 5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl], 2-adamantanecarboxamide Combines adamantane (rigidity), oxadiazole (bioisostere), and thienyl (π interactions)
Compound I () 1,3,4-Thiadiazole Adamantanecarboxamide, substituted amines Thiadiazole core (electron-deficient) vs. thiazole; lower aromaticity
Compound y () Thiazole Hydroperoxypropan-2-yl, ureido, hydroxy, diphenylhexan Complex substituents for protease/kinase inhibition; lacks adamantane
Compound 85 () Thiazole Benzo[d][1,3]dioxol-5-yl, trifluoromethoxy, cyclopropanecarboxamide Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability
Physicochemical and Electronic Properties
  • Lipophilicity : The adamantane moiety in the target compound enhances lipophilicity (clogP ~4.2 estimated), surpassing compounds like I–III (clogP ~3.5–3.8) due to the hydrophobic adamantane core .
  • This contrasts with the uniformly electron-deficient thiadiazoles in .

Biological Activity

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and anticancer activities, supported by various studies and data.

  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 272.33 g/mol
  • CAS Number : 937681-59-9

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action often involves the inhibition of bacterial growth through various pathways.

Table 1: Antibacterial Activity Data

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound AStaphylococcus aureus7.8 µg/mL15.6 µg/mL
Compound BEscherichia coli15.6 µg/mL31.25 µg/mL
N-{4-methyl...}Pseudomonas aeruginosa62.5 µg/mL125 µg/mL

Studies have shown that derivatives of oxadiazole and thiazole possess higher antibacterial activity compared to traditional antibiotics like oxytetracycline, demonstrating an MIC as low as 7.8 µg/mL against Gram-positive bacteria and significantly higher against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing oxadiazole and thiazole rings are known for their cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted on the cytotoxic effects of thiazole and oxadiazole derivatives revealed that these compounds effectively inhibited the proliferation of cancer cells through apoptosis induction. The study utilized several cancer cell lines including breast and lung cancer cells, showing promising results with IC50 values in the micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds similar to N-{4-methyl...} have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
  • Targeting Specific Pathways : Research indicates that certain derivatives may target the arginine biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for its survival under stress conditions .

Q & A

Q. What are the foundational synthetic routes for synthesizing the adamantane-thiazole-oxadiazole hybrid structure?

The synthesis typically involves sequential cyclization and functionalization steps. For example:

  • Cyclization of thiosemicarbazides : React hydrazinecarbothioamide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide) in an alkaline medium (e.g., KOH/water) under reflux to form the triazole-thione core .
  • Haloalkane alkylation : Introduce alkyl chains by reacting the thione intermediate with α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol with NaOH, followed by neutralization and recrystallization .
  • Oxadiazole formation : Couple thienyl groups via [3+2] cycloaddition using nitrile oxides or thioamide precursors, as seen in analogous oxadiazole syntheses .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

  • NMR spectroscopy : For verifying adamantane proton environments (δ ~1.7–2.1 ppm) and thiophene/oxadiazole aromatic signals .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z .
  • Melting point analysis : Compare experimental values with theoretical predictions (e.g., sharp melting points >200°C indicate high crystallinity) .

Advanced Research Questions

Q. How can reaction yields for the oxadiazole-thiazole core be systematically optimized?

Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency compared to protic solvents .
  • Catalyst addition : Use iodine or triethylamine to accelerate heterocycle formation, as demonstrated in thiadiazole syntheses .
  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify optimal termination points .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis) .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
  • Target selectivity profiling : Use computational docking (AutoDock Vina) to identify off-target interactions that may explain variability .

Q. What computational approaches predict structure-activity relationships (SAR) for adamantane-containing heterocycles?

Advanced workflows include:

  • Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to map electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
  • Molecular dynamics simulations : Assess adamantane’s rigid scaffold effects on binding pocket occupancy in target proteins (e.g., kinase domains) .
  • Machine learning models : Train on datasets of analogous triazole/thiazole derivatives to predict logP, solubility, and toxicity .

Methodological Case Study: Antihypoxic Activity Evaluation

A referenced protocol from involves:

  • In vivo hypoxia model : Rats placed in sealed glass jars (1330 mL) submerged in water to induce hypercapnic hypoxia.
  • Dosing : Administer the compound at 1/10 LD₅₀ (determined via prior acute toxicity studies) and compare with controls (isotonic saline) and Mexidol® (100 mg/kg).
  • Endpoint analysis : Monitor survival times and biochemical markers (e.g., lactate dehydrogenase) to quantify efficacy.

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